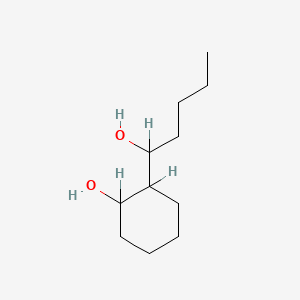
Thiourea, N-(3-bromo-2-pyridinyl)-N'-(2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(3-bromo-2-pyridinyl)-N’-(2-phenylethyl)- is a thiourea derivative that features a brominated pyridine ring and a phenylethyl group. Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route might involve:
Preparation of the isothiocyanate intermediate: This can be achieved by reacting 3-bromo-2-pyridine with thiophosgene.
Reaction with the amine: The isothiocyanate intermediate is then reacted with 2-phenylethylamine under controlled conditions to yield the desired thiourea derivative.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of catalysts, optimized temperatures, and pressures.
化学反応の分析
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Halogenated thiourea derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Thiourea dioxide.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
科学的研究の応用
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors.
Medicine: Investigated for their anticancer, antiviral, and antibacterial properties.
Industry: Used in the production of polymers, dyes, and agricultural chemicals.
作用機序
The mechanism of action of thiourea derivatives often involves interaction with biological molecules such as enzymes or receptors. The brominated pyridine ring and phenylethyl group may enhance binding affinity and specificity to target molecules, leading to inhibition or modulation of biological pathways.
類似化合物との比較
Similar Compounds
- Thiourea, N-(2-pyridinyl)-N’-(2-phenylethyl)-
- Thiourea, N-(3-chloro-2-pyridinyl)-N’-(2-phenylethyl)-
- Thiourea, N-(3-bromo-2-pyridinyl)-N’-(2-methylphenyl)-
Uniqueness
Thiourea, N-(3-bromo-2-pyridinyl)-N’-(2-phenylethyl)- is unique due to the presence of the bromine atom on the pyridine ring, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a bioactive compound compared to its non-brominated or differently substituted analogs.
特性
CAS番号 |
149487-05-8 |
|---|---|
分子式 |
C14H14BrN3S |
分子量 |
336.25 g/mol |
IUPAC名 |
1-(3-bromopyridin-2-yl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C14H14BrN3S/c15-12-7-4-9-16-13(12)18-14(19)17-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H2,16,17,18,19) |
InChIキー |
KBHZHOONHFJSKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=C(C=CC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


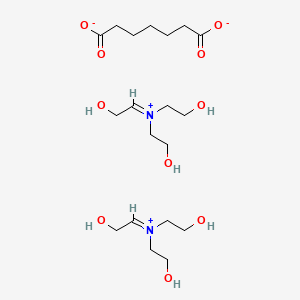


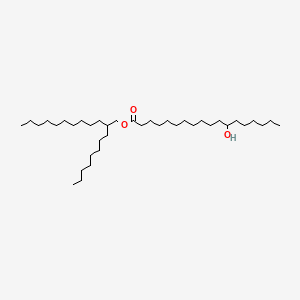
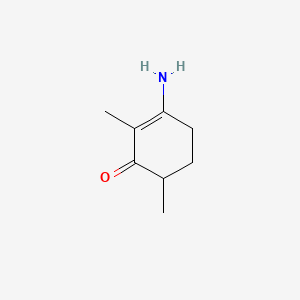
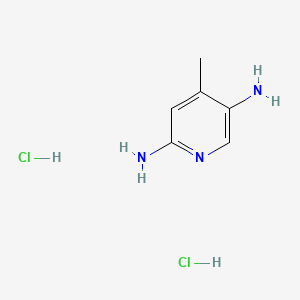

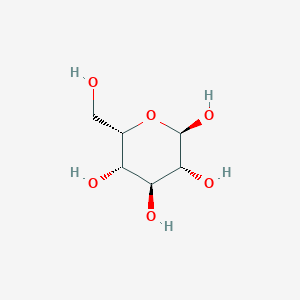
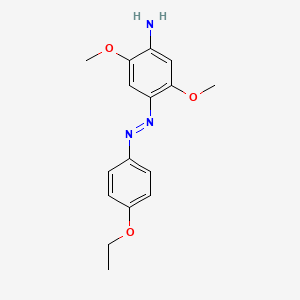
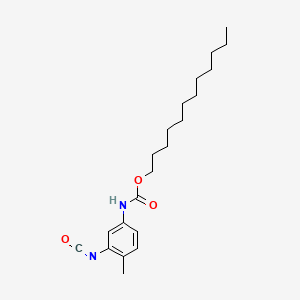
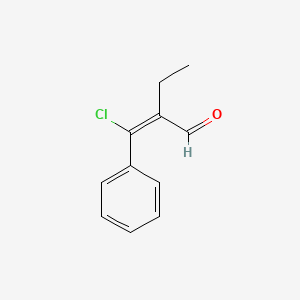
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)

